molecular formula C29H37ClN2O4 B10885174 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10885174
M. Wt: 513.1 g/mol
InChI Key: XNNIALYSKKHPDL-RFBIWTDZSA-N
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Description

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorobenzoyl group, a dibutylamino propyl chain, a hydroxy group, and a methoxyphenyl group, all attached to a pyrrolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-methoxyphenylacetic acid and an amine derivative.

    Introduction of the Chlorobenzoyl Group: This step often involves the acylation of the pyrrolone core using 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

    Attachment of the Dibutylamino Propyl Chain: This can be done through a nucleophilic substitution reaction where the dibutylamino propyl group is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one could be investigated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, potentially serving as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups could facilitate binding to these targets, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-Chlorobenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one may exhibit unique properties due to the presence of the dibutylamino propyl chain. This structural feature could influence its solubility, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C29H37ClN2O4

Molecular Weight

513.1 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H37ClN2O4/c1-4-6-16-31(17-7-5-2)18-9-19-32-26(22-10-8-11-24(20-22)36-3)25(28(34)29(32)35)27(33)21-12-14-23(30)15-13-21/h8,10-15,20,26,33H,4-7,9,16-19H2,1-3H3/b27-25-

InChI Key

XNNIALYSKKHPDL-RFBIWTDZSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC(=CC=C3)OC

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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